molecular formula C18H22N6O2S B2512241 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034201-97-1

3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2512241
CAS No.: 2034201-97-1
M. Wt: 386.47
InChI Key: SJPXBRPUFGJVEG-UHFFFAOYSA-N
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Description

3-(1-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a hybrid structure incorporating a thienotriazinone core linked to a 3,5-dimethyl-1H-pyrazole moiety via a piperidine scaffold. This unique architecture makes it a compelling candidate for probing structure-activity relationships in medicinal chemistry. Heterocyclic compounds containing pyrazole and triazine rings are recognized for their diverse biological activities and are frequently explored in drug discovery efforts . The integrated thieno[3,2-d]triazinone system is a privileged structure in medicinal chemistry, often associated with targeting kinase enzymes and other ATP-binding sites, suggesting potential application as a biochemical tool for investigating cellular signaling pathways. Researchers can utilize this compound as a key intermediate in multi-component reactions to generate more complex chemical libraries, or as a core scaffold for the development of potential therapeutic agents targeting various diseases. Its structural features are characteristic of molecules investigated for antitumor and antiviral properties, providing a valuable template for hit-to-lead optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments and refer to the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-11-14(12(2)20-19-11)3-4-16(25)23-8-5-13(6-9-23)24-18(26)17-15(21-22-24)7-10-27-17/h7,10,13H,3-6,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXBRPUFGJVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signal transduction.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound. Additionally, the compound is light sensitive, suggesting that exposure to light might affect its stability. Therefore, it should be stored in a sealed container in a dry environment at 2-8°C.

Biological Activity

The compound 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole moiety, a piperidine ring, and a thieno-triazinone framework. Its molecular formula is C18H24N6OC_{18}H_{24}N_6O, with a molecular weight of approximately 348.43 g/mol.

Pharmacological Properties

Research indicates that compounds containing the pyrazole ring exhibit a wide array of biological activities. The following table summarizes some key pharmacological effects associated with similar pyrazole derivatives:

Activity Description Reference
Anti-inflammatoryPyrazole derivatives have shown significant anti-inflammatory effects in various models.
AntimicrobialCompounds with pyrazole structures have demonstrated activity against bacterial strains.
AnticancerCertain pyrazole-containing compounds exhibit cytotoxic effects against cancer cell lines.
MAO-B InhibitionSome derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), relevant for neuroprotection.

The proposed mechanism of action for this compound involves the interaction with specific biological targets such as enzymes and receptors. The presence of the piperidine moiety may enhance binding affinity and selectivity towards these targets.

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the anti-inflammatory properties of pyrazole derivatives in carrageenan-induced edema models. The results indicated that compounds similar to the target compound significantly reduced inflammation markers such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Potential :
    In vitro studies demonstrated that derivatives based on the pyrazole scaffold exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy :
    Research has shown that pyrazole-based compounds can inhibit the growth of pathogenic bacteria such as E. coli and S. aureus. The presence of specific functional groups in the structure appears to enhance antimicrobial activity .

Synthesis and Derivatives

The synthesis of 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step synthetic routes starting from readily available precursors. The synthetic strategy often includes:

  • Formation of Pyrazole Derivative : Utilizing hydrazine and appropriate carbonyl compounds.
  • Piperidine Attachment : Introducing piperidine through acylation reactions.
  • Thieno-triazinone Formation : Cyclization reactions to form the thieno-triazinone ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promise in inhibiting cell proliferation in colorectal cancer cells (HT29) and have been identified as potential inhibitors of phospholipid-dependent kinases . The incorporation of the pyrazole moiety may enhance these effects by modulating signaling pathways involved in tumor growth.

Anti-inflammatory Properties

Compounds derived from this structure have been evaluated for their anti-inflammatory activities. In vitro studies demonstrate that such compounds can significantly reduce inflammation markers and exhibit lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This suggests a potential for developing safer anti-inflammatory agents.

Neurological Applications

The piperidine component of the compound may contribute to neuroprotective effects. Research indicates that similar piperidine derivatives can interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as anxiety and depression . Further investigation into the specific interactions of this compound with neurotransmitter systems could reveal its efficacy in treating neurological disorders.

Synthesis and Structure-Activity Relationship

The synthesis of 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves multi-step reactions that include the formation of the thieno-triazine core followed by functionalization with pyrazole and piperidine groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance:

Structural ComponentEffect on Activity
Pyrazole GroupEnhances anticancer activity
Piperidine RingModulates neuroactivity
Thieno-Triazine CoreIncreases overall bioactivity

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of thieno-triazine demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The specific derivative containing the pyrazole and piperidine moieties showed enhanced potency compared to other tested compounds .

Case Study 2: Anti-inflammatory Mechanism

In a comparative analysis with ibuprofen, a derivative of this compound exhibited superior anti-inflammatory effects in animal models without significant gastrointestinal side effects. The results suggest a favorable safety profile and potential for clinical application as an alternative anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno-Triazinone/Triazinone Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituent(s) Melting Point (°C)
Target Compound C₁₉H₂₁N₇O₂S 435.5 (calc.) 3,5-Dimethylpyrazole-propanoyl N/A
3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one C₁₅H₁₄N₄O₂S₂ 346.4 Thiophene-3-carbonyl N/A
3-(1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one C₁₅H₁₈N₆O₃S₂ 394.5 1,2-Dimethylimidazole-4-sulfonyl N/A
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) C₂₁H₁₉N₃O₃S 393.5 3-Methyl, 3-methoxyphenyl 148–150
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) C₁₉H₁₅N₃O₃S 365.4 3-Methyl, 3-hydroxyphenyl 303–304

Physicochemical and Spectral Properties

  • Melting Points : Hydroxyphenyl-substituted 3b exhibits a significantly higher melting point (303–304°C) than its methoxy counterpart 3a (148–150°C), reflecting enhanced intermolecular hydrogen bonding .
  • Molecular Weight and Polarity: The target compound’s higher molecular weight (435.5 vs.
  • Structural Confirmation : All analogs in were validated via ¹H-NMR, ¹³C-NMR, and LC-MS, which would similarly apply to the target compound .

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